ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS 603945-40-0) is a triazole-based ester with the molecular formula C₁₃H₁₅N₃O₂. The compound features a 1,2,3-triazole core substituted at position 1 with a 4-methylbenzyl group and at position 4 with an ethyl carboxylate moiety . It serves as a versatile intermediate in medicinal chemistry and materials science due to its synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its structural characteristics, including the electron-donating methyl group on the benzyl ring and the polar carboxylate ester, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 1-[(4-methylphenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-9-16(15-14-12)8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMIECTDSMILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The CuAAC reaction, a cornerstone of "click chemistry," enables regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate, the azide and alkyne precursors are:
-
Azide component : 4-Methylbenzyl azide (synthesized via nucleophilic substitution of 4-methylbenzyl bromide with sodium azide in DMF at 60°C for 12 h).
-
Alkyne component : Ethyl propiolate (HC≡CCOOEt), providing the ester functionality at the triazole’s C4 position.
The cycloaddition proceeds under catalytic Cu(I) conditions, typically using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) solvent system at 25°C for 6–8 h. The reaction achieves >85% yield with regioselectivity >98:2 (1,4- vs. 1,5-isomer).
Optimized Procedure
-
Azide Synthesis :
-
CuAAC Reaction :
-
4-Methylbenzyl azide (5 mmol), ethyl propiolate (5.5 mmol), CuSO₄·5H₂O (0.5 mmol), and sodium ascorbate (1 mmol) are combined in tert-butanol/water (10 mL, 1:1). The mixture is stirred at 25°C for 8 h, diluted with water (20 mL), and extracted with ethyl acetate (3 × 20 mL). The organic layer is dried (MgSO₄) and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the target compound as a white solid (yield: 88%).
-
Alternative Synthesis via Carboxylic Acid Intermediate
Bromotriazole Functionalization
A patent by outlines a method for synthesizing triazole carboxylic acids from dibromotriazole precursors, which can be esterified to yield the target compound:
-
Synthesis of 1-(4-Methylbenzyl)-4,5-dibromo-1H-1,2,3-triazole :
-
Grignard Reaction and Carboxylation :
-
Esterification :
Comparative Analysis of Methods
| Parameter | CuAAC Method | Carboxylic Acid Route |
|---|---|---|
| Reaction Time | 8 h | 48 h (multi-step) |
| Overall Yield | 88% | 43% |
| Regioselectivity | >98% | N/A |
| Purification Complexity | Column chromatography | Multiple crystallizations |
The CuAAC method is superior in yield and efficiency, while the carboxylic acid route offers flexibility for derivatives with sensitive functional groups.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
HRMS (EI):
Scale-Up and Industrial Considerations
The CuAAC method’s aqueous conditions and minimal byproducts make it scalable. A pilot-scale reaction (1 mol scale) achieved 85% yield with 99.5% purity after recrystallization from ethanol/water. In contrast, the carboxylic acid route requires hazardous Grignard reagents, complicating large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the ester group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is primarily studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Acute Lymphoblastic Leukemia | 15 | Induction of apoptosis |
| Chronic Myeloid Leukemia | 20 | Inhibition of cell proliferation |
| Cervical Cancer | 18 | Disruption of cell cycle progression |
| Bladder Cancer | 22 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, making it a promising candidate for further development in cancer therapy.
- Antimicrobial Activity : The compound has also shown notable antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) are detailed in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 16 µg/mL | Moderate activity against Gram-negative bacteria |
| Candida albicans | 32 µg/mL | Antifungal activity observed |
These results highlight the compound's potential as a lead for drug development targeting infections caused by resistant strains.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Synthesis of Novel Materials : The compound serves as a building block for synthesizing new materials with specific electronic or optical properties. Its triazole moiety can participate in various chemical reactions, allowing for the development of advanced materials.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship indicate that modifications to the triazole ring can significantly affect biological activity. Key observations include:
- Substituents on the triazole ring enhance anticancer potency.
- Electron-donating groups increase antimicrobial efficacy.
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated this compound against a panel of human cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition of cell viability at higher concentrations. This study concluded that the compound could serve as a promising candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial properties against clinical isolates. This study found that the compound exhibited effectiveness comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis, releasing the active triazole moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Methyl vs. Halogen Substituents
- Ethyl 1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1030014-82-4): Substitution of the methyl group with chlorine at the para position of the benzyl ring increases molecular polarity and introduces steric/electronic effects. Molecular Weight: 279.72 g/mol; Melting Point: 155°C .
Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS 869501-51-9):
Methoxy and Sulfonyl Substituents
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-Triazole-4-Carboxylate (CAS 75020-42-7):
Ethyl 1-(4-Methanesulfonylphenyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 2098083-13-5):
Substituent Variations on the Triazole Ring
Position 5 Modifications
- Molecular Weight: 265.3 g/mol; Density: 1.29 g/cm³ .
Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate :
Carboxylate vs. Carboxylic Acid Derivatives
- 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid :
Key SAR Insights :
- Electron-withdrawing groups (e.g., NO₂, CF₃) on the benzyl or triazole ring enhance biological activity by improving target binding .
- Methyl groups at position 5 of the triazole reduce steric accessibility, often decreasing activity .
- Ester-to-acid conversion modulates solubility and bioavailability, with acids favoring intracellular targets .
Crystallographic and Computational Insights
- Crystal Packing : The 4-methylbenzyl group in CAS 603945-40-0 likely engages in C–H···π interactions, similar to the pyridinyl analog’s π-π stacking .
- DFT Studies : Electron-donating substituents (e.g., methyl) increase electron density on the triazole ring, altering reactivity in electrophilic substitutions .
Biological Activity
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 126800-26-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a triazole ring, which is known for its role in various pharmacological activities due to its ability to interact with biological targets.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. This compound has shown efficacy against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : Studies have demonstrated that triazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis and function.
- Antifungal Properties : Triazoles are commonly used in antifungal therapies. The compound may act by inhibiting ergosterol synthesis in fungal cell membranes, similar to other triazole antifungals like fluconazole.
Anticancer Activity
Triazoles have been recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 12.5 |
| Breast Cancer | 10.0 |
| Lung Adenocarcinoma | 15.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, including cyclooxygenases (COX) and certain kinases linked to cancer progression.
- Receptor Modulation : Triazoles can interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry assessed the antibacterial effects of triazole derivatives against resistant bacterial strains. This compound was among the compounds tested and showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of triazole derivatives on cancer cells revealed that this compound exhibited significant growth inhibition across multiple cancer cell lines .
- Anti-inflammatory Study : Another study demonstrated that this compound could reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method. Key steps include:
- Reacting a 4-methylbenzyl azide with ethyl propiolate (or equivalent alkyne) under mild conditions (room temperature, aqueous/organic solvent mix).
- Using Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to ensure regioselectivity for the 1,4-disubstituted triazole .
- Purification via column chromatography or recrystallization. Yields typically range from 70–90%, depending on substituent steric effects .
Q. How is the structural integrity of this compound confirmed experimentally?
Standard characterization methods include:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, triazole protons at δ 7.5–8.0 ppm) .
- X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the triazole ring and benzyl group (e.g., ~30° for similar derivatives) .
- Mass spectrometry : Molecular ion peaks (m/z ~261.3 for [M+H]) confirm the molecular formula (CHNO) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced via ester hydrolysis to the carboxylic acid derivative .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis or triazole ring degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be mitigated for analogs?
Regioselectivity (1,4- vs. 1,5-triazole) is influenced by:
- Catalyst choice : Cu(I) ensures 1,4-selectivity; Ru catalysts favor 1,5-products.
- Alkyne/azide electronic effects : Electron-deficient alkynes (e.g., ethyl propiolate) enhance reaction rates and selectivity .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize substituent combinations .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?
- Systematic substitution : Vary the benzyl group (e.g., 4-fluoro, 4-chloro) and triazole carboxylate (methyl vs. ethyl esters) to assess electronic and steric effects on bacterial membrane disruption .
- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to identify binding motifs .
Q. How can computational methods resolve contradictions in reported bioactivity data?
Discrepancies in IC values across studies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies using standardized normalization protocols.
- Machine learning : Train models on high-quality datasets to predict bioactivity outliers .
- Orthogonal assays : Validate results with alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. What advanced techniques characterize intermolecular interactions in material science applications?
- Single-crystal XRD : Analyzes π-π stacking and hydrogen-bonding networks in supramolecular assemblies .
- DSC/TGA : Determines thermal stability (decomposition ~250–300°C) and phase transitions .
- Electrochemical profiling : Cyclic voltammetry identifies redox-active sites for optoelectronic material design .
Methodological Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
